molecular formula C26H29NO7S B281074 Methyl 5-{(cyclohexylcarbonyl)[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-{(cyclohexylcarbonyl)[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B281074
M. Wt: 499.6 g/mol
InChI Key: ZLKQDXDDJNCVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-{(cyclohexylcarbonyl)[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. The compound is known for its unique chemical structure and its ability to interact with specific biological targets, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of Methyl 5-{(cyclohexylcarbonyl)[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, it is believed to interact with specific biological targets, including enzymes and receptors, to exert its pharmacological effects. The compound has been shown to modulate the activity of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to scavenge free radicals and protect against oxidative stress in various cell types. In addition, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 5-{(cyclohexylcarbonyl)[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its unique chemical structure, which allows for specific targeting of biological molecules. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on Methyl 5-{(cyclohexylcarbonyl)[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One area of focus is the development of novel drug formulations and delivery systems that can enhance the bioavailability and efficacy of the compound. Another area of interest is the investigation of the compound's potential use in combination with other drugs or therapies for the treatment of various diseases. Finally, further studies are needed to fully elucidate the mechanism of action of the compound and its potential targets in various biological systems.

Synthesis Methods

The synthesis of Methyl 5-{(cyclohexylcarbonyl)[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves the reaction of 5-amino-2-methyl-1-benzofuran-3-carboxylic acid with cyclohexanecarbonyl chloride, followed by the addition of 4-ethoxyphenylsulfonyl chloride and methanol. The reaction is carried out under carefully controlled conditions to ensure the purity and yield of the final product.

Scientific Research Applications

Methyl 5-{(cyclohexylcarbonyl)[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in preclinical studies. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Properties

Molecular Formula

C26H29NO7S

Molecular Weight

499.6 g/mol

IUPAC Name

methyl 5-[cyclohexanecarbonyl-(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H29NO7S/c1-4-33-20-11-13-21(14-12-20)35(30,31)27(25(28)18-8-6-5-7-9-18)19-10-15-23-22(16-19)24(17(2)34-23)26(29)32-3/h10-16,18H,4-9H2,1-3H3

InChI Key

ZLKQDXDDJNCVDI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4CCCCC4

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4CCCCC4

Origin of Product

United States

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